1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

pyrrolopyrazine anti-cancer U937 lymphoma

Pyrrolopyrazine SAR programs face a critical gap: the 3,4-dimethoxyphenyl positional isomer is absent from published anti-lymphoma datasets, leaving pharmacophore maps incomplete between the active 2,4-dimethoxy (6x) and inactive 2,5-dimethoxy (6y) isomers characterized by Park et al. • Completes the pharmacophore map for U937 cell viability & apoptosis head-to-head comparison against 6x and 6y • Occupies a distinct pharmacological niche-positional isomerism governs target engagement, making generic substitution scientifically unjustifiable • Chiral center at C-1 demands enantiomeric purity assessment; scaffold validated in HDAC6-selective (IC₅₀ 33 nM) and NMDA PAM programs

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
Cat. No. B12114935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3=CC=CN3CCN2)OC
InChIInChI=1S/C15H18N2O2/c1-18-13-6-5-11(10-14(13)19-2)15-12-4-3-8-17(12)9-7-16-15/h3-6,8,10,15-16H,7,9H2,1-2H3
InChIKeyNQQUDDWRCSYXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Structural Identity, Core Scaffold, and Procurement Context


1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 887201-31-2) is a heterocyclic small molecule characterized by a saturated tetrahydropyrrolo[1,2-a]pyrazine bicyclic core bearing a 3,4-dimethoxyphenyl substituent at the 1-position . The compound belongs to the broader pyrrolopyrazine class—a privileged scaffold implicated in kinase inhibition, histone deacetylase (HDAC) modulation, aldose reductase inhibition, and ion channel modulation [1]. Molecular descriptors include a molecular formula of C₁₅H₁₈N₂O₂, a molecular weight of 258.32 g/mol, a computed density of 1.2±0.1 g/cm³, and a boiling point of 400.4±45.0 °C at 760 mmHg . The 3,4-dimethoxyphenyl substitution pattern differentiates this compound from positional isomers (e.g., 2,4- or 2,5-dimethoxyphenyl analogs) known to exhibit divergent biological activities, a property critical for scientific selection when positional isomerism governs target engagement [2].

Why 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Cannot Be Replaced by Close-in-Class Analogs


Generic substitution within the pyrrolopyrazine class is confounded by the acute sensitivity of biological activity to the dimethoxyphenyl substitution pattern. In a systematic study of pyrrolo[1,2-a]pyrazine-chalcone hybrids, compound 6x bearing a 2,4-dimethoxyphenyl group potently inhibited U937 lymphoma cell survival, whereas compound 6y, its 2,5-dimethoxyphenyl positional isomer, displayed no effective inhibition whatsoever [1]. This demonstrates that even a single methoxy positional shift abolishes anti-lymphoma activity [1]. The target compound's 3,4-dimethoxyphenyl regiochemistry therefore occupies a distinct pharmacological niche relative to both the active 2,4- and inactive 2,5- isomers, making untested substitution scientifically unjustifiable. Furthermore, in the aldose reductase inhibitor series, enantiomeric resolution of the tetrahydropyrrolopyrazine spirosuccinimide core revealed a 10-fold difference in in vitro IC₅₀ and a 500-fold difference in in vivo ED₅₀ between enantiomers [2], underscoring that even identical connectivity with altered stereochemistry yields dramatically divergent pharmacological outcomes. Selection of this specific compound is warranted when the 3,4-dimethoxy pharmacophore is mechanistically required.

Quantitative Differentiation Evidence for 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Relative to Positional Isomers and Scaffold Analogs


U937 Lymphoma Cell Viability: Positional Isomer Activity Cliff Between 2,4-Dimethoxy and 2,5-Dimethoxy Pyrrolopyrazines

The 2,4-dimethoxyphenyl pyrrolopyrazine-chalcone hybrid 6x inhibited U937 cell survival more potently than the o-methoxy analog 6b, while the 2,5-dimethoxyphenyl isomer 6y showed no effective inhibition [1]. Although the target compound (3,4-dimethoxy) was not directly tested in this study, the complete loss of activity upon moving from 2,4- to 2,5-dimethoxy establishes a positional activity cliff, indicating that the 3,4-dimethoxy regiochemistry will yield a third, distinct activity profile [1].

pyrrolopyrazine anti-cancer U937 lymphoma positional isomer structure-activity relationship

HDAC6 Isoform Selectivity: Constrained Tetrahydropyrrolopyrazine Scaffold Outperforms Acyclic Benzamide Linkers

The tetrahydropyrrolo[1,2-a]pyrazine hydroxamic acid derivative 25 inhibited HDAC6 with an IC₅₀ of 33 nM and exhibited approximately 200-fold selectivity versus nuclear extract HDACs, 100-fold selectivity versus HDAC8, and even greater selectivity against HDAC subtypes 1, 2, 3, 4, 5, 7, 9, 10, and 11 [1]. In cellular assays, compound 25 induced tubulin acetylation (a pharmacodynamic marker of HDAC6 inhibition) with an IC₅₀ of 69 nM while showing selectivity over histone acetylation [1]. This constrained heterocyclic scaffold provided enhanced HDAC6 selectivity and cellular activity compared to acyclic 4-(aminomethyl)-N-hydroxybenzamide analogs that lacked the tetrahydropyrrolopyrazine constraint [1].

HDAC6 inhibitor isoform selectivity tetrahydropyrrolopyrazine tubulin acetylation epigenetics

Enantiomer-Dependent Aldose Reductase Inhibition: 10-Fold In Vitro and 500-Fold In Vivo Potency Difference in a Tetrahydropyrrolopyrazine Spirosuccinimide Series

In a tetrahydropyrrolo[1,2-a]pyrazine spirosuccinimide series evaluated as aldose reductase inhibitors, the (-)-enantiomer AS-3201 exhibited an AR IC₅₀ of 1.5 × 10⁻⁸ M, which was 10-fold more potent than the (+)-enantiomer SX-3202 in vitro [1]. In a streptozotocin-induced diabetic rat model, AS-3201 displayed an in vivo ED₅₀ of 0.18 mg/kg/day for sorbitol accumulation inhibition in the sciatic nerve over 5 days, representing a 500-fold greater in vivo potency than SX-3202 [1]. This demonstrates that stereochemistry at the tetrahydropyrrolopyrazine core is a dominant determinant of both in vitro target engagement and in vivo pharmacodynamic efficacy [1].

aldose reductase enantiomer chiral resolution diabetic complications SAR

Second-Generation GluN2C/D PAMs: Dihydropyrrolopyrazinone Core Provides Log Unit Improvements Over First-Generation Prototype CIQ

The second-generation GluN2C/D-selective NMDAR PAM R-(+)-EU-1180-453, built on a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core, exhibited log unit improvements in the concentration required to double the receptor response, lipophilic efficiency (LipE), and aqueous solubility compared to the first-generation prototype CIQ [1]. Specifically, R-(+)-EU-1180-453 increased glutamate potency 2-fold, increased the maximal agonist response 4-fold, and reduced cLogP by one log unit, while the racemate demonstrated brain penetration [1]. Although the target compound is a tetrahydropyrrolo (fully saturated) rather than a dihydropyrrolo derivative, the core scaffold improvement over CIQ validates the pyrrolopyrazine ring system as a privileged chemotype for GluN2C/D PAM development [1].

NMDA receptor GluN2C GluN2D positive allosteric modulator dihydropyrrolopyrazinone

Validated Research and Industrial Application Scenarios for 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine


Positional Isomer Chemical Probe for Dimethoxyphenyl Pharmacophore Mapping in Pyrrolopyrazine Anti-Cancer Series

Researchers investigating the structure-activity relationship of dimethoxyphenyl-substituted pyrrolopyrazines as anti-lymphoma agents should procure the 3,4-dimethoxy positional isomer to complete the pharmacophore map initiated by the 2,4-dimethoxy (active) and 2,5-dimethoxy (inactive) isomers characterized by Park et al. [1]. The absence of the 3,4-isomer from published SAR datasets represents a critical knowledge gap; its procurement enables direct head-to-head comparison against 6x and 6y in U937 cell viability and apoptosis assays, establishing whether the 3,4-substitution pattern falls within the active or inactive cluster [1].

HDAC6 Subtype-Selective Inhibitor Optimization Leveraging the Constrained Tetrahydropyrrolopyrazine Scaffold

Medicinal chemistry teams pursuing HDAC6-selective inhibitors should utilize this compound as a key intermediate for synthesizing tetrahydropyrrolo[1,2-a]pyrazine-based hydroxamic acid derivatives, analogous to compound 25 which demonstrated HDAC6 IC₅₀ = 33 nM with ~200-fold selectivity over nuclear extract HDACs and cellular tubulin acetylation IC₅₀ = 69 nM [2]. The constrained heterocyclic scaffold provides enhanced isoform selectivity over acyclic benzamide linkers, and the 3,4-dimethoxyphenyl substituent offers an additional vector for modulating physicochemical properties and target engagement [2].

CNS-Penetrant GluN2C/D-Selective Positive Allosteric Modulator Development

Neuroscience groups developing subtype-selective NMDA receptor modulators should evaluate the tetrahydropyrrolopyrazine scaffold as a starting point for GluN2C/D PAM design, building on the dihydropyrrolopyrazinone core validated by Epplin et al. that demonstrated log unit improvements in potency, LipE, solubility, and cLogP relative to first-generation CIQ [3]. The 3,4-dimethoxyphenyl group may confer additional receptor subtype selectivity or pharmacokinetic advantages that can be assessed through two-electrode voltage clamp electrophysiology in recombinant GluN1/GluN2C and GluN1/GluN2D Xenopus oocyte preparations [3].

Enantioselective Synthesis and Chiral Resolution of Tetrahydropyrrolopyrazine-Derived Kinase or Reductase Inhibitors

Laboratories synthesizing chiral tetrahydropyrrolopyrazine derivatives for kinase or aldose reductase inhibition programs must implement enantioselective synthesis or chiral chromatographic resolution from the outset, as demonstrated by the 10-fold in vitro and 500-fold in vivo potency differential between the R-(-)-enantiomer AS-3201 and the S-(+)-enantiomer SX-3202 [4]. The 1-(3,4-dimethoxyphenyl) substituent introduces a chiral center at C-1, necessitating enantiomeric purity assessment as a critical quality control parameter for procurement and subsequent biological evaluation [4].

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